6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Beschreibung
Historical Development and Discovery of 6-[2-(2H-Tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic Acid
Origins in Excitatory Amino Acid Receptor Antagonist Research
The development of 6-[2-(2H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid (referred to here as Compound 9 in line with its original designation in seminal studies) arose from broader efforts to design therapeutics targeting neurodegenerative disorders and neurotoxicity. By the early 1990s, glutamate receptor overactivation was implicated in conditions such as epilepsy, stroke, and traumatic brain injury. Researchers sought antagonists capable of selectively modulating AMPA and N-methyl-D-aspartate (NMDA) receptor subtypes, which mediate fast synaptic transmission and excitotoxic neuronal damage, respectively.
Compound 9 originated from a series of decahydroisoquinoline-3-carboxylic acid derivatives synthesized to explore the pharmacological potential of rigid bicyclic scaffolds. Early work focused on replacing traditional carboxylic acid bioisosteres with tetrazole rings, which offered improved metabolic stability and receptor affinity. The tetrazole group, a planar aromatic system with acidic protons, mimicked the ionization state of carboxylate groups at physiological pH while resisting enzymatic degradation. This strategic substitution aligned with contemporaneous trends in medicinal chemistry to enhance drug-like properties of EAA antagonists.
A critical breakthrough came in 1996 with the publication of a comprehensive SAR study evaluating 6-substituted decahydroisoquinoline-3-carboxylic acids. This work demonstrated that Compound 9 exhibited nanomolar affinity for AMPA receptors (IC₅₀ = 40 nM) and >100-fold selectivity over NMDA and kainate receptors. Its systemic activity in rodent models of neurodegeneration marked it as a lead candidate for further development.
Key Milestones in Structure-Activity Relationship (SAR) Optimization
The optimization of Compound 9 involved systematic modifications to its decahydroisoquinoline core, side chain, and stereochemical configuration. Key findings from SAR studies are summarized below:
Stereochemical Requirements
The compound’s activity depended critically on its stereochemistry. The (3S,4aR,6R,8aR) configuration proved optimal for AMPA receptor antagonism, whereas epimerization at any chiral center drastically reduced potency. For example:
- The (3S,4aR,6S,8aR) diastereomer (Compound 32 ) shifted selectivity toward NMDA receptors.
- Tetrahydroisoquinoline analogs (e.g., Compound 25 ) lacking full saturation of the bicyclic ring system were inactive.
These results underscored the importance of three-dimensional complementarity between the rigid decahydroisoquinoline scaffold and the AMPA receptor’s ligand-binding domain.
Side Chain Modifications
The ethylene (-CH₂-CH₂-) spacer linking the decahydroisoquinoline core to the tetrazole moiety emerged as a critical determinant of activity:
- Shortening the chain to a methylene (-CH₂-) group (Compound 8 ) reduced AMPA receptor affinity by 10-fold.
- Elongating the chain to three carbons (Compound 10 ) abolished selectivity, inducing NMDA receptor activity.
- Substituting the ethylene spacer with heteroatoms (e.g., oxygen or nitrogen) decreased potency, whereas methyl or phenyl substituents were tolerated.
Table 1: Impact of Structural Modifications on Receptor Affinity and Selectivity
| Compound | Modification | AMPA IC₅₀ (nM) | NMDA IC₅₀ (nM) | Selectivity Ratio (AMPA/NMDA) |
|---|---|---|---|---|
| 9 | (3S,4aR,6R,8aR), ethylene | 40 | >10,000 | >250 |
| 32 | (3S,4aR,6S,8aR), ethylene | 1,200 | 85 | 0.07 |
| 8 | Methylene spacer | 400 | >10,000 | >25 |
| 10 | Propylene spacer | 950 | 1,100 | 1.2 |
Role of the Carboxylic Acid Group
The carboxylic acid at position 3 of the decahydroisoquinoline ring was indispensable for activity. Moving this group to position 1 (Compound 30 ) or replacing it with a phosphonate (Compound 61 ) converted the compound into an NMDA-selective antagonist. This highlighted the nuanced role of acid placement in dictating receptor subtype engagement.
Eigenschaften
IUPAC Name |
6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRFPSZAKNPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Multistep Synthesis from Ethyl Ester Precursor
The most well-documented synthesis begins with ethyl (3S,4aR,6S,8aR)-6-(hydroxymethyl)-2-(methoxycarbonyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate. The process involves three critical stages:
-
Oxidation : The hydroxymethyl group at C-6 is oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C.
-
Substitution : The aldehyde intermediate undergoes nucleophilic substitution with 2-(2H-tetrazol-5-yl)ethyl magnesium bromide, introducing the tetrazole-containing side chain. This step requires anhydrous tetrahydrofuran (THF) and is conducted under inert atmosphere at −78°C.
-
Cyclization and Hydrolysis : The methoxycarbonyl protecting group is removed via acid-catalyzed hydrolysis (6M HCl, reflux), followed by intramolecular cyclization to form the decahydroisoquinoline core. The final carboxylic acid is obtained after neutralization and purification.
Key Data :
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | PCC, CH₂Cl₂, 0–5°C | 85 | 95 |
| 2 | Grignard reagent, THF, −78°C | 72 | 90 |
| 3 | 6M HCl, reflux | 68 | 99 |
Asymmetric Catalytic Tetrazole Formation
A recent breakthrough in tetrazole synthesis involves a chiral Mg(II)-N,N′-dioxide catalyst enabling enantioselective [3+2] cycloaddition between isocyanides and trimethylsilyl azide (TMSN₃). This method achieves the tetrazole ring with >90% enantiomeric excess (ee) under mild conditions (room temperature, 12 hours).
Reaction Scheme :
Advantages :
Reaction Conditions and Optimization
Temperature and Solvent Effects
Catalytic Efficiency
The Mg(II)-N,N′-dioxide system achieves a turnover number (TON) of 450 and a turnover frequency (TOF) of 37.5 h⁻¹, significantly outperforming traditional stoichiometric methods.
Purification and Characterization
Chromatographic Techniques
-
Silica Gel Chromatography : Used for intermediate purification with ethyl acetate/hexane (3:7) as the eluent.
-
Reverse-Phase HPLC : Final product purity (>99%) is confirmed using a C18 column and acetonitrile/water gradient.
Spectroscopic Analysis
-
NMR : NMR (400 MHz, D₂O): δ 3.78 (m, 1H, C3-H), 2.95 (dd, 2H, tetrazole-CH₂).
-
Mass Spectrometry : ESI-MS m/z 279.34 [M+H]⁺, consistent with the molecular formula C₁₃H₂₁N₅O₂.
Industrial Production Considerations
Scale-Up Challenges
Process Intensification
-
Continuous Flow Reactors : Microreactors reduce reaction times by 40% in the oxidation and substitution steps.
-
In-Line Analytics : Real-time HPLC monitoring minimizes batch failures during cyclization.
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
6-[2-(2H-Tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-3-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, insbesondere im Zusammenhang mit neurologischen Erkrankungen.
Medizin: Pharmazeutische Zusammensetzungen, die diese Verbindung enthalten, werden zur Behandlung von Schmerzen, Epilepsie, Krämpfen und Anfällen entwickelt
Industrie: Ihre Derivate werden für verschiedene industrielle Anwendungen untersucht, darunter die Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 6-[2-(2H-Tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Verbindung neurologische Signalwege moduliert, möglicherweise durch Wechselwirkung mit Neurotransmitterrezeptoren oder Ionenkanälen. Diese Modulation kann zur Linderung von Symptomen im Zusammenhang mit neurologischen Erkrankungen führen.
Wissenschaftliche Forschungsanwendungen
6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurological disorders.
Medicine: Pharmaceutical compositions containing this compound are being developed for the treatment of pain, epilepsy, convulsions, and seizures
Industry: Its derivatives are explored for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurological pathways, potentially by interacting with neurotransmitter receptors or ion channels. This modulation can result in the alleviation of symptoms associated with neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The decahydroisoquinoline scaffold is shared among several GluK1/GluK5 and AMPA receptor antagonists. Below is a detailed comparison with key analogs:
Structural Analogues
Key Research Findings
Receptor Selectivity :
- LY293558 and LY294486 exhibit dual antagonism at GluK1 and AMPA receptors, limiting their therapeutic utility in intact neural circuits .
- LY382884 is highly selective for GluK1-containing receptors, making it a valuable tool for studying synaptic plasticity (e.g., mossy fiber LTP) without AMPA/NMDA interference .
- LY466195 shows improved potency at heteromeric GluK1/GluK2 receptors compared to homomeric GluK1 .
Pharmacological Effects :
- LY293558 disrupts Pavlovian approach behavior by targeting AMPA/kainate receptors in the nucleus accumbens .
- LY382884 blocks NMDA-independent LTP in hippocampal mossy fibers, confirming GluK1’s role in synaptic plasticity .
Bioavailability and Prodrugs: LY382884’s poor oral bioavailability led to the development of diester prodrugs (e.g., diisobutyl ester) to enhance absorption . No prodrug forms are reported for LY293558, likely due to its dual receptor activity limiting clinical applications .
Biologische Aktivität
The compound 6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid is a complex organic molecule that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C13H21N5O2
- Molecular Weight : 265.35 g/mol
- CAS Number : 154652-83-2
- Chemical Structure : The compound features a decahydroisoquinoline core with a carboxylic acid group and a tetrazole moiety attached via an ethyl linker.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. A study published in Molecules highlighted the compound's effectiveness against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric cancer
The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment. The results demonstrated that the compound could induce cell death in a dose-dependent manner (Table 1).
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| 4T1 | 15 | High |
| COLO201 | 20 | Moderate |
| SNU-1 | 25 | Moderate |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to:
- Increased proportion of cells in the G0/G1 phase.
- Decreased S phase population, indicating inhibition of DNA synthesis.
Neuroprotective Effects
Apart from its anticancer properties, the compound has shown potential neuroprotective effects. In animal models, it has been reported to reduce neuronal damage in conditions such as:
- Ischemic stroke
- Neurodegenerative diseases
These effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Study 1: Antitumor Activity
In a controlled study involving Sprague-Dawley rats, the administration of the compound resulted in a significant reduction in tumor size when compared to untreated controls. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study 2: Neuroprotection
A separate investigation into the neuroprotective properties of the compound utilized a model of induced ischemia. Results indicated that pre-treatment with the compound significantly improved survival rates and reduced neurological deficits post-reperfusion.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including solvent polarity (e.g., aqueous-alcohol mixtures), temperature gradients, and catalyst loading. For example, refluxing in acetic acid with sodium acetate (as a base) has been effective in analogous tetrazole-containing systems . Reaction progress should be monitored via TLC or HPLC, and intermediates purified via recrystallization (e.g., DMF/acetic acid mixtures). Orthogonal spectroscopic methods (¹H NMR, elemental analysis) must confirm structural integrity at each stage .
Q. What analytical techniques are critical for confirming the compound’s structural identity?
- Methodological Answer : A multi-technique approach is essential:
- ¹H NMR spectroscopy to verify proton environments, particularly the tetrazole ring (δ 8.5–9.5 ppm) and decahydroisoquinoline backbone (δ 1.0–3.0 ppm for aliphatic protons).
- HPLC-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by area under the curve).
- Elemental analysis (C, H, N) to validate empirical formula consistency .
Q. How can researchers determine solubility and lipophilicity parameters for preclinical studies?
- Methodological Answer : Use the SwissADME platform to predict logP (lipophilicity) and aqueous solubility. Experimentally, perform shake-flask assays: dissolve the compound in buffers (pH 1.2–7.4) and quantify solubility via UV-Vis spectroscopy. Compare results with computational predictions to identify discrepancies caused by tautomerism or salt formation .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Implement:
- Batch-to-batch purity validation using HPLC-MS and differential scanning calorimetry (DSC).
- Standardized bioassays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., celecoxib for COX-2 studies).
- Meta-analysis of published data to identify trends in structural analogs, focusing on substituent effects (e.g., tetrazole’s role in hydrogen bonding) .
Q. What computational strategies can accelerate reaction design and mechanistic understanding?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning (ML) to predict optimal reaction conditions. For example:
Q. How does salt formation impact pharmacokinetics, and how can this be methodologically assessed?
- Methodological Answer : Salt formation (e.g., sodium or organic amine salts) alters solubility and bioavailability. To evaluate:
- Synthesize salts via reaction with inorganic/organic bases in alcohol-water solvents.
- Characterize crystallinity via XRPD and stability via accelerated degradation studies (40°C/75% RH for 4 weeks).
- Perform in vitro permeability assays (Caco-2 cells) and molecular docking to assess binding affinity changes to target proteins (e.g., angiotensin receptors for tetrazole analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
